molecular formula C16H21N3O4S B2481376 methyl 3-ethyl-5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1296891-50-3

methyl 3-ethyl-5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2481376
CAS No.: 1296891-50-3
M. Wt: 351.42
InChI Key: HFOYZUIMQONCSQ-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications

Coordination Polymers and Chirality

The synthesis of coordination polymers using pyrazole derivatives, including molecules structurally related to methyl 3-ethyl-5-(N-(4-isopropylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate, demonstrates the versatility of these compounds in constructing chiral coordination networks. Such networks can exhibit unique properties like thermal and luminescence behaviors, which are significant for materials science applications (Cheng et al., 2017).

Novel Heterocyclic Syntheses

Efforts to synthesize novel pyrazole derivatives have led to the development of efficient synthetic routes, contributing to the creation of N-fused heterocycles. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis (Ghaedi et al., 2015).

Corrosion Inhibition

Research into pyranpyrazole derivatives, which share a core structure with this compound, has revealed their efficacy as corrosion inhibitors for mild steel. This application is particularly relevant in industrial processes, such as pickling, where the prevention of metal corrosion is critical (Dohare et al., 2017).

Molecular Docking and Drug Design

The synthesis of pyrazole derivatives has been guided by in silico, in vitro, and cytotoxicity evaluations, suggesting their potential as leads in drug discovery. Molecular docking studies have helped to elucidate the interactions between these compounds and biological targets, providing a foundation for the development of new therapeutic agents (Thangarasu et al., 2019).

Antimicrobial and Anticancer Activities

The synthesis of novel pyrazole derivatives and their evaluation for antimicrobial and anticancer activities highlight the significant potential of these compounds in medicinal chemistry. Such studies contribute to the identification of new chemical entities with therapeutic efficacy against various diseases (Hafez et al., 2016).

Properties

IUPAC Name

methyl 5-ethyl-3-[(4-propan-2-ylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-5-13-14(16(20)23-4)15(18-17-13)24(21,22)19-12-8-6-11(7-9-12)10(2)3/h6-10,19H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOYZUIMQONCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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